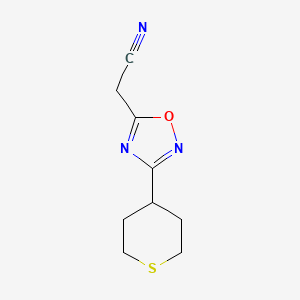
2-(3-(tétrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acétonitrile
Vue d'ensemble
Description
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticonvulsivante
Les composés contenant le pharmacophore tétrahydro-2H-thiopyran-4-yl ont montré une activité anticonvulsivante significative dans des modèles tels que les crises induites par la pentylènetétrazole. Ceci suggère des applications potentielles dans le développement de nouveaux traitements contre l'épilepsie et autres troubles convulsifs .
Propriétés antimicrobiennes
La recherche a indiqué que les dérivés de ce composé pourraient posséder des propriétés antimicrobiennes, ce qui pourrait être utile pour créer de nouveaux antibiotiques ou antiseptiques pour lutter contre les souches résistantes de bactéries et d'autres agents pathogènes .
Recherche sur le VIH
Des dérivés de noyaux de thiazole, qui sont structurellement similaires au noyau tétrahydro-2H-thiopyran, ont été synthétisés et testés pour leur activité contre les fonctions de la transcriptase inverse du VIH-1. Ceci indique des applications potentielles dans le développement de médicaments antirétroviraux .
Normes et étalonnage chimiques
Le National Institute of Standards and Technology (NIST) a inclus des composés comme le tétrahydro-2H-thiopyran dans sa base de données, suggérant son utilisation comme étalon chimique ou agent d'étalonnage dans diverses mesures scientifiques .
Mécanisme D'action
Target of Action
Similar compounds derived from dihydro-2h-thiopyran-4(3h)-one have shown strong activity against candida spp, a type of yeast, and Gram-positive bacteria .
Mode of Action
It’s worth noting that related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may interact with specific receptors or enzymes in the target organisms, leading to inhibition of essential biological processes.
Biochemical Pathways
and Gram-positive bacteria . This suggests that these compounds may interfere with the metabolic pathways essential for the survival and growth of these organisms.
Result of Action
Related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may lead to the death of microbial cells and the suppression of seizure activity.
Action Environment
and Gram-positive bacteria suggests that these compounds may be effective in diverse environments, including those inhabited by these organisms .
Analyse Biochimique
Biochemical Properties
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antimicrobial and anticonvulsant activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including its ability to inhibit the growth of certain bacterial and fungal strains . Additionally, it has shown anticonvulsant properties, affecting neuronal cells and altering their excitability .
Molecular Mechanism
At the molecular level, 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but its effects can change over time. For instance, prolonged exposure to the compound can lead to degradation, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular functions, including antimicrobial and anticonvulsant activities .
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile vary with dosage. Lower doses have been found to be effective in exhibiting antimicrobial and anticonvulsant properties without significant adverse effects . Higher doses can lead to toxicity and adverse effects, including impaired motor skills and other physiological changes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, its effects on metabolic flux and metabolite levels have been observed in various studies .
Transport and Distribution
The transport and distribution of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGIRFBFTPUDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


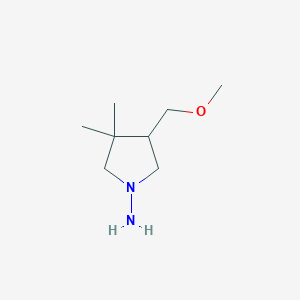
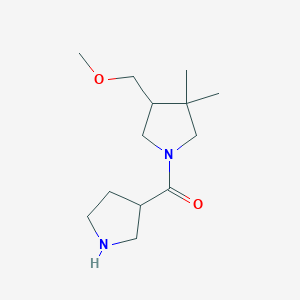
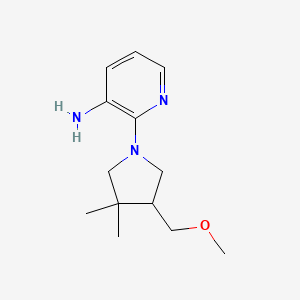
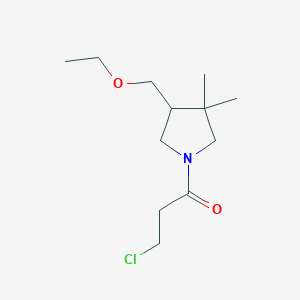
![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)
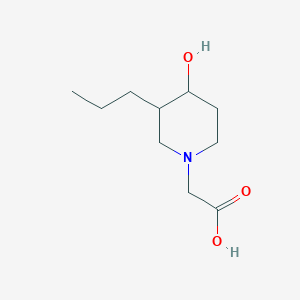
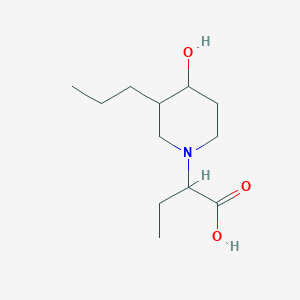
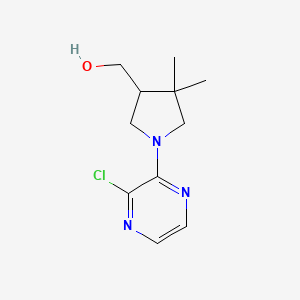
![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
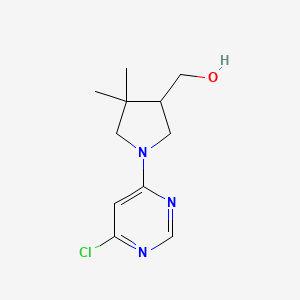
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479154.png)
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)
